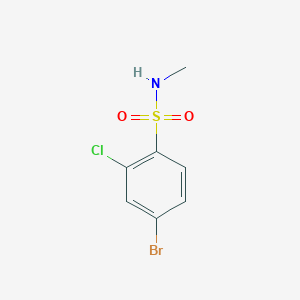

4-bromo-2-chloro-N-methylbenzene-1-sulfonamide

Description

Historical Development of Halogenated Benzenesulfonamides

The development of halogenated benzenesulfonamides traces its roots to the mid-20th century, when researchers began exploring sulfonamide derivatives for their antibacterial properties. By the late 1990s, attention shifted toward their potential in oncology, particularly for overcoming multidrug resistance (MDR) in cancer cells. A pivotal 1999 study demonstrated that halogenated benzenesulfonamides, such as those with bromo and chloro substituents, exhibited cytotoxic activity against HeLa, MCF-7, and MCF-7/ADR tumor cells by irreversibly binding to cysteine-239 of β-tubulin. This mechanism, distinct from traditional chemotherapeutic agents, highlighted their utility in bypassing MDR pathways.

Industrial applications emerged in the early 2000s, as evidenced by patents describing optimized synthesis routes for benzenesulfonamide derivatives. For instance, EP 1539684 B1 detailed a cost-effective method for producing intermediates like (R,S)-5-[2-(N-benzylamino)-propyl]-2-methoxy-benzene-sulfonamide using sodium borohydride instead of hydrogenation catalysts. These advances underscored the scalability of halogenated sulfonamides for pharmaceutical production.

Research Significance in Medicinal Chemistry

Halogenated benzenesulfonamides occupy a critical niche in drug discovery due to their dual roles as enzyme inhibitors and tubulin-targeting agents. Their ability to undergo nucleophilic aromatic substitution enhances reactivity with biological nucleophiles, such as cysteine residues in proteins. Recent studies have further elucidated their interactions with protein binding sites, revealing that sulfonamide analogues can modulate enzymatic activity through hydrogen bonding and hydrophobic interactions.

The introduction of halogen atoms (e.g., bromine and chlorine) at specific positions on the benzene ring improves metabolic stability and binding affinity. For example, 4-bromo-2-chloro-N-methylbenzene-1-sulfonamide’s halogenated structure likely enhances its resistance to oxidative degradation compared to non-halogenated analogues, a property critical for in vivo efficacy.

Position of this compound in Contemporary Research

This compound represents a structurally optimized derivative within the halogenated sulfonamide family. Its molecular formula, $$ \text{C}7\text{H}6\text{BrClNO}_2\text{S} $$, incorporates bromine and chlorine at the 4- and 2-positions, respectively, alongside a methylated sulfonamide group. This configuration balances electronic effects and steric bulk, potentially improving target selectivity.

Table 1: Comparative Molecular Properties of Selected Halogenated Sulfonamides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | $$ \text{C}7\text{H}6\text{BrClNO}_2\text{S} $$ | 303.55 | Br (C4), Cl (C2), N-methyl |

| Tamsulosine HCl | $$ \text{C}{20}\text{H}{28}\text{N}2\text{O}5\text{S} $$ | 444.52 | Methoxy, ethoxy-phenoxy |

| Benzylsulfamide | $$ \text{C}{13}\text{H}{14}\text{N}2\text{O}2\text{S} $$ | 262.33 | Benzylamino |

Contemporary research focuses on leveraging its halogenated architecture to develop kinase inhibitors and antiproliferative agents. Unlike earlier sulfonamides, which primarily targeted bacterial dihydropteroate synthase, this compound’s mechanism may involve disruption of microtubule dynamics or interference with ATP-binding pockets in kinases.

Relationship to Other Halogen-Substituted Sulfonamide Analogs

The pharmacological profile of this compound is contextualized by its structural analogs:

- Tamsulosin Derivatives : EP 1539684 B1 describes intermediates like R-(-)-tamsulosine HCl, which share the sulfonamide core but feature ethoxy-phenoxy extensions for α1-adrenergic receptor antagonism. The absence of such extensions in the title compound suggests a divergent therapeutic target.

- Benzylsulfamide : Crystallographic studies of benzylsulfamide reveal hydrogen-bonded ladder structures stabilized by N–H⋯O interactions. The methyl group in this compound may similarly influence crystal packing and solubility.

- 4-Bromo-2-chloro-N-methylbenzamide : Though not a sulfonamide, this analog (CAS# 893420-23-0) demonstrates the impact of halogen placement on physicochemical properties, with a molecular weight of 248.5 g/mol and a logP of 3.04. Replacement of the benzamide group with a sulfonamide likely enhances hydrogen-bonding capacity.

The strategic placement of halogens and alkyl groups in these analogs underscores a structure-activity relationship (SAR) paradigm where electronic effects and steric hindrance dictate biological activity. For instance, bromine’s electronegativity may enhance binding to electron-rich regions of target proteins, while the methyl group reduces metabolic oxidation.

Properties

IUPAC Name |

4-bromo-2-chloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTYRROSFYZALC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-methylbenzene-1-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-chlorotoluene.

Sulfonation: The toluene derivative undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

Amination: The sulfonyl chloride intermediate is then reacted with methylamine to form the sulfonamide.

The reaction conditions generally involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems.

Reactor Vessels: Reactions are carried out in reactor vessels with precise control over temperature, pressure, and mixing.

Purification: The final product is purified using techniques such as crystallization, filtration, and distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Sulfonic acids or sulfonyl chlorides.

Reduction Products: Amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antibacterial Activity

- Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate biosynthesis. Research indicates that derivatives of 4-bromo-2-chloro-N-methylbenzene-1-sulfonamide may exhibit similar antibacterial activities against various strains of bacteria .

-

Anticancer Potential

- Recent studies have highlighted the potential of sulfonamides as inhibitors of carbonic anhydrases, which play a significant role in tumor growth and metastasis. Specific derivatives have shown promising results in inhibiting cancer cell proliferation, particularly in triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM .

-

Enzyme Inhibition

- The compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various cancers. In vitro studies have demonstrated significant selectivity for CA IX over CA II, with IC50 values indicating strong potential for therapeutic applications against tumors .

Case Study 1: Anticancer Activity

A study conducted by Nemr et al. synthesized several derivatives of sulfonamides, including those related to this compound. The results indicated that compounds exhibited significant inhibitory effects on breast cancer cell lines, with some derivatives inducing apoptosis at concentrations significantly lower than those required for normal cells .

Case Study 2: Antibacterial Efficacy

In another investigation, derivatives of the compound were assessed for their antibacterial properties against Staphylococcus aureus and Klebsiella pneumoniae. The compounds showed promising results with inhibition rates exceeding 80% at concentrations around 50 μg/mL, indicating their potential as effective antibacterial agents .

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-bromo-2-chloro-N-methylbenzene-1-sulfonamide, a comparative analysis with structurally related sulfonamides is presented below.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Findings:

In contrast, the dual bromo/nitro substitution in ’s compound introduces stronger electron withdrawal, likely increasing acidity and reactivity in coupling reactions . Heterocyclic Additions: Compounds with imidazolyl () or pyrazolyl () groups exhibit increased structural complexity, which may improve binding affinity in biological systems . Chiral Centers: The chiral naphthalenyl derivative () highlights the role of stereochemistry in modulating pharmacological properties, such as enantioselective interactions .

Synthesis and Characterization: The main compound’s synthesis route is unspecified, but analogous sulfonamides (e.g., ) are synthesized via condensation of sulfonyl chlorides with amines or amino acids . Characterization techniques like HPLC (retention time 11.1 min in ), NMR, and IR are standard for verifying purity and structure .

Derivatives with heterocycles (e.g., ) are often explored for antimicrobial or anticancer activities due to their ability to interact with biological targets .

Biological Activity

4-Bromo-2-chloro-N-methylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of bromine, chlorine, and a sulfonamide group on a benzene ring. Its molecular formula is CHBrClNOS, and it has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

The synthesis of this compound typically involves:

- Starting Material : 4-bromo-2-chlorotoluene.

- Sulfonation : Using chlorosulfonic acid to introduce the sulfonyl chloride group.

- Amination : Reacting the sulfonyl chloride with methylamine to form the sulfonamide.

This compound exhibits unique reactivity due to the combination of halogen substituents and the sulfonamide group, which can participate in various chemical reactions including substitution, oxidation, and reduction.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds, potentially inhibiting enzyme activity or receptor interactions. The presence of bromine and chlorine may enhance the compound's reactivity and binding affinity.

Case Studies

Several studies have evaluated the biological activities of related compounds:

- Antiparasitic Activity : Compounds with similar structures have been explored as CYP51 inhibitors, which are critical in the sterol biosynthesis pathway in Trypanosoma species. For instance, certain analogues showed promising results in inhibiting CYP51 activity in vitro .

- Anticancer Potential : Research into structurally similar sulfonamides has indicated potential anticancer properties by disrupting metabolic pathways essential for cancer cell proliferation .

- Antiviral Properties : Some derivatives have exhibited antiviral activity by interfering with viral replication mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR of sulfonamides is crucial for optimizing their biological activity. The presence of halogen substituents like bromine and chlorine can significantly influence the pharmacokinetic properties and overall efficacy of these compounds.

| Structural Feature | Effect on Activity |

|---|---|

| Sulfonamide group | Essential for antibacterial action |

| Bromine substitution | Enhances lipophilicity and potential binding affinity |

| Chlorine substitution | Modifies reactivity and selectivity towards targets |

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : H and C NMR confirm substitution patterns and methyl group integration.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 271.52) .

- Melting Point Analysis : A sharp melting point (172–176°C) indicates purity .

- HPLC : Purity ≥97% is confirmed via reverse-phase chromatography .

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆BrClNO₂S | |

| Molecular Weight | 270.53 g/mol | |

| Melting Point | 172–176°C | |

| Purity (HPLC) | ≥97% |

(Advanced) How can reaction conditions be optimized to enhance synthesis yield and purity?

Answer:

Optimization involves systematic variation of:

Solvent Choice : Polar aprotic solvents (e.g., DMF or dichloromethane) improve sulfonation efficiency .

Temperature Control : Maintaining 0–5°C during sulfonation minimizes side reactions .

Catalyst Use : Triethylamine or NaHCO₃ accelerates amination by scavenging HCl .

Purification : Recrystallization from ethanol/water or column chromatography removes unreacted intermediates .

Q. Example Optimization Workflow :

- Design of Experiments (DoE) : Use factorial designs to assess interactions between solvent, temperature, and catalyst .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to identify bottlenecks .

(Basic) What spectroscopic signatures distinguish this compound from analogs?

Answer:

Key spectroscopic features include:

Q. Table 2: Representative NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-3, C-5) | 7.4–7.6 | Doublet |

| N-CH₃ | 2.9 | Singlet |

(Advanced) How do structural modifications impact the biological activity of sulfonamide derivatives?

Answer:

The bioactivity of sulfonamides depends on:

Halogen Positioning : Bromine at C-4 enhances lipophilicity, potentially improving membrane permeability .

Sulfonamide Conformation : Crystal structures (e.g., torsion angles between benzene and sulfonamide groups) influence receptor binding .

Methyl Substitution : N-Methylation reduces hydrogen-bonding capacity, altering enzyme inhibition profiles .

Q. Case Study :

- Antifungal Activity : Fluorinated analogs (e.g., 2-chloro-4-fluoro derivatives) show enhanced activity due to electronegative substituents .

- Crystallographic Analysis : X-ray diffraction reveals planar sulfonamide moieties critical for stacking interactions in enzyme active sites .

(Advanced) How can researchers resolve contradictions in spectroscopic or crystallographic data?

Answer:

Contradictions arise from impurities, polymorphs, or instrumentation artifacts. Mitigation strategies include:

Orthogonal Techniques :

- Combine XRD, NMR, and MS to cross-validate molecular structure .

- Use DFT calculations to predict NMR shifts and compare with experimental data .

Statistical Analysis :

Polymorph Screening :

- Solvent-mediated crystallization trials (e.g., using ethanol vs. acetone) isolate stable polymorphs .

Example : Discrepancies in melting points may indicate polymorphic forms. Differential Scanning Calorimetry (DSC) can differentiate them .

(Basic) What safety and handling protocols are recommended for this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of sulfonic acid vapors .

- Waste Disposal : Neutralize acidic byproducts before disposal in designated halogenated waste containers .

(Advanced) What computational methods aid in predicting the reactivity of this compound?

Answer:

- DFT Calculations : Model transition states for sulfonation/amination steps to identify rate-limiting stages .

- Molecular Docking : Predict binding affinities to biological targets (e.g., carbonic anhydrase) using AutoDock Vina .

- QSAR Studies : Correlate substituent electronic parameters (e.g., Hammett σ) with antibacterial activity .

Example : A QSAR model for sulfonamide inhibitors might highlight the importance of Cl/Br electronegativity in active-site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.